molecular formula C22H24BrOP B13139527 [(2S)-3-Hydroxy-2-methylpropyl](triphenyl)phosphanium bromide CAS No. 81658-46-0

[(2S)-3-Hydroxy-2-methylpropyl](triphenyl)phosphanium bromide

Cat. No.: B13139527
CAS No.: 81658-46-0
M. Wt: 415.3 g/mol
InChI Key: KLRCNKUKJUSLOA-FYZYNONXSA-M
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Description

((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction is usually carried out under mild conditions to prevent racemization.

Industrial Production Methods

In an industrial setting, the production of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of recyclable catalysts and solvents also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols.

Scientific Research Applications

Chemistry

((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the role of stereochemistry in biochemical processes.

Medicine

The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.

Industry

In the industrial sector, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH exerts its effects through interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH
  • 3-HYDROXY-2-METHYLPROPYL-TRIPH (racemic mixture)
  • 2-METHYLPROPYL-TRIPH

Uniqueness

((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH, the (S)-(-) form may exhibit different biological activities and reactivity profiles. The racemic mixture, on the other hand, lacks the stereospecificity that is crucial for certain applications.

Properties

CAS No.

81658-46-0

Molecular Formula

C22H24BrOP

Molecular Weight

415.3 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m0./s1

InChI Key

KLRCNKUKJUSLOA-FYZYNONXSA-M

Isomeric SMILES

C[C@@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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